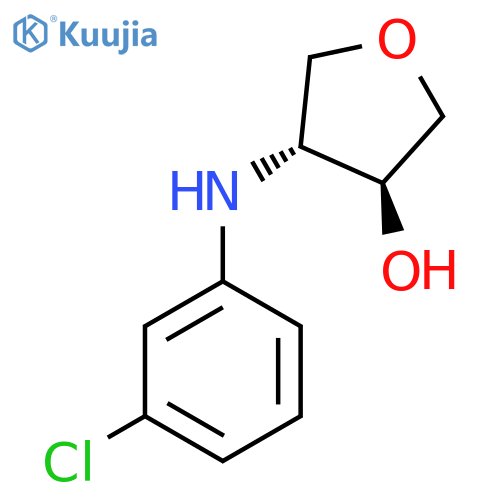Cas no 2165334-45-0 (trans-4-(3-chlorophenyl)aminooxolan-3-ol)

trans-4-(3-chlorophenyl)aminooxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- trans-4-(3-chlorophenyl)aminooxolan-3-ol
- trans-4-[(3-chlorophenyl)amino]oxolan-3-ol
- F6545-4760
- 2165334-45-0
- (3S,4R)-4-[(3-chlorophenyl)amino]oxolan-3-ol
- AKOS040823215
-
- インチ: 1S/C10H12ClNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1
- InChIKey: YCEPRKGRKNFPPN-NXEZZACHSA-N
- SMILES: ClC1=CC=CC(=C1)N[C@@H]1COC[C@H]1O
計算された属性
- 精确分子量: 213.0556563g/mol
- 同位素质量: 213.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 41.5Ų
trans-4-(3-chlorophenyl)aminooxolan-3-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6545-4760-0.25g |
trans-4-[(3-chlorophenyl)amino]oxolan-3-ol |
2165334-45-0 | 95%+ | 0.25g |
$270.0 | 2023-09-06 | |
| Life Chemicals | F6545-4760-2.5g |
trans-4-[(3-chlorophenyl)amino]oxolan-3-ol |
2165334-45-0 | 95%+ | 2.5g |
$658.0 | 2023-09-06 | |
| Life Chemicals | F6545-4760-10g |
trans-4-[(3-chlorophenyl)amino]oxolan-3-ol |
2165334-45-0 | 95%+ | 10g |
$1398.0 | 2023-09-06 | |
| Life Chemicals | F6545-4760-1g |
trans-4-[(3-chlorophenyl)amino]oxolan-3-ol |
2165334-45-0 | 95%+ | 1g |
$301.0 | 2023-09-06 | |
| Life Chemicals | F6545-4760-0.5g |
trans-4-[(3-chlorophenyl)amino]oxolan-3-ol |
2165334-45-0 | 95%+ | 0.5g |
$285.0 | 2023-09-06 | |
| Life Chemicals | F6545-4760-5g |
trans-4-[(3-chlorophenyl)amino]oxolan-3-ol |
2165334-45-0 | 95%+ | 5g |
$994.0 | 2023-09-06 |
trans-4-(3-chlorophenyl)aminooxolan-3-ol 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
trans-4-(3-chlorophenyl)aminooxolan-3-olに関する追加情報
Comprehensive Overview of trans-4-(3-chlorophenyl)aminooxolan-3-ol (CAS No. 2165334-45-0): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, trans-4-(3-chlorophenyl)aminooxolan-3-ol (CAS No. 2165334-45-0) has emerged as a compound of significant interest due to its unique structural features and potential applications. This article delves into the molecular characteristics, synthesis pathways, and current research trends surrounding this compound, while addressing frequently searched queries by scientists and industry professionals.
The compound trans-4-(3-chlorophenyl)aminooxolan-3-ol belongs to the class of oxolane derivatives, which are known for their versatility in medicinal chemistry. Its CAS registry number, 2165334-45-0, serves as a critical identifier in chemical databases and regulatory documentation. The presence of both 3-chlorophenyl and aminooxolan-3-ol moieties contributes to its distinct physicochemical properties, including solubility and stability under various conditions.
Recent studies have highlighted the potential of trans-4-(3-chlorophenyl)aminooxolan-3-ol in drug discovery, particularly in the development of small molecule therapeutics. Researchers are investigating its role as a scaffold for kinase inhibitors, a hot topic in oncology research. This aligns with growing public interest in targeted cancer therapies and personalized medicine, as evidenced by search engine trends showing increased queries for "novel cancer drug mechanisms."
From a synthetic chemistry perspective, the preparation of CAS 2165334-45-0 typically involves stereoselective reactions to maintain the trans configuration of the molecule. Advanced techniques like asymmetric catalysis and chiral resolution are often employed, reflecting the pharmaceutical industry's focus on enantiopure compounds. These methods address common search queries such as "how to synthesize chiral oxolane derivatives" frequently encountered in academic forums.
The physicochemical properties of trans-4-(3-chlorophenyl)aminooxolan-3-ol make it particularly interesting for formulation scientists. Its moderate logP value suggests balanced lipophilicity, a crucial factor in drug bioavailability optimization - a subject generating substantial discussion in pharmaceutical circles. This characteristic, combined with its hydrogen bonding capacity from the hydroxyl and amino groups, positions it as a promising candidate for oral drug delivery systems.
In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to produce 2165334-45-0. This responds to increasing environmental concerns and the pharmaceutical industry's push toward eco-friendly synthesis, a topic showing rising search volumes for terms like "green synthesis of heterocyclic compounds." Catalytic methods using biodegradable reagents and energy-efficient processes are being investigated to reduce the environmental footprint of its production.
Analytical characterization of trans-4-(3-chlorophenyl)aminooxolan-3-ol typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure precise structural verification and purity assessment, critical for quality control in pharmaceutical applications. The compound's distinct spectral signatures, particularly in proton NMR, serve as valuable identification markers, addressing common laboratory questions about "characterization of amino-substituted oxolanes."
Looking toward future applications, CAS 2165334-45-0 shows promise in material science beyond its pharmaceutical potential. Its molecular architecture suggests possible utility in designing functional polymers or liquid crystal materials, areas experiencing growing research interest. This expansion into materials chemistry aligns with cross-disciplinary trends in chemical research and responds to search queries about "novel applications of heterocyclic compounds."
From a regulatory standpoint, proper handling and documentation of trans-4-(3-chlorophenyl)aminooxolan-3-ol are essential, though it doesn't fall under restricted categories. Researchers should consult chemical safety databases and follow standard laboratory protocols, reflecting the scientific community's increased focus on responsible research practices - a subject generating numerous searches for "chemical handling best practices."
In conclusion, 2165334-45-0 represents an intriguing case study in modern chemical research, bridging pharmaceutical development, synthetic methodology, and materials science. Its continued investigation addresses multiple current scientific priorities while offering solutions to challenges in drug design and molecular engineering. As research progresses, this compound may well emerge as a key player in addressing some of chemistry's most pressing questions and applications.
2165334-45-0 (trans-4-(3-chlorophenyl)aminooxolan-3-ol) Related Products
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 1348418-97-2(Scrambled TRAP Fragment)
- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)
- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)




